11beta-Hydroperoxy Dienogest

Descripción

Contextualization of 11beta-Hydroperoxy Dienogest (B1670515) as a Steroidal Impurity

11beta-Hydroperoxy Dienogest is recognized as a steroidal impurity that can arise during the synthesis of Dienogest. Dienogest itself is a synthetic steroid belonging to the progestin class of hormones. evitachem.com The formation of impurities like this compound is a common occurrence in multi-step chemical syntheses, where side reactions or the presence of residual reagents can lead to the generation of unintended molecular species. simsonpharma.com As an impurity of Dienogest, its presence necessitates careful monitoring and control to ensure the quality and consistency of the active pharmaceutical ingredient (API). smolecule.com

Structural Characteristics and Chemical Nomenclature of the 11beta-Hydroperoxy Moiety

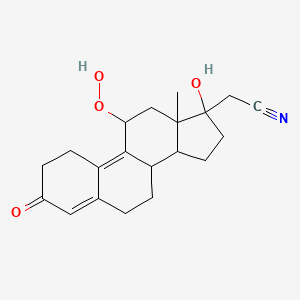

The defining structural feature of this compound is the hydroperoxy group (-OOH) attached to the 11th carbon position of the steroid's core structure, with a beta (β) stereochemical configuration. smolecule.comtheclinivex.com This means the hydroperoxy group is oriented above the plane of the steroid ring system. The systematic name for this compound is (11β,17α)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile. synthinkchemicals.com The core structure is a derivative of a 19-norpregnane, indicating the absence of a methyl group at the C-19 position, a characteristic feature of many synthetic progestins.

The presence of the hydroperoxy group significantly alters the chemical properties of the molecule compared to the parent compound, Dienogest. This functional group can influence the compound's polarity, reactivity, and potential for degradation, making its characterization a critical aspect of quality control in pharmaceutical production. a2bchem.com

Significance of Impurity Profiling in Pharmaceutical Chemistry Research

The practice of impurity profiling is a cornerstone of modern pharmaceutical science and is mandated by regulatory agencies worldwide, including the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). longdom.orgbiomedres.us It involves the identification, quantification, and characterization of all impurities present in a drug substance. simsonpharma.compharmainfo.in The primary objectives of impurity profiling are to ensure the safety, efficacy, and stability of the final drug product. biomedres.usglobalpharmatek.com

Unidentified or poorly controlled impurities can pose several risks. They may have their own pharmacological or toxicological effects, potentially leading to adverse health consequences for patients. simsonpharma.combiomedres.us Furthermore, impurities can impact the stability of the API, leading to degradation over time and a reduction in the drug's potency. longdom.org By establishing a comprehensive impurity profile, pharmaceutical manufacturers can control the manufacturing process to minimize the formation of unwanted substances and ensure batch-to-batch consistency. pharmainfo.in This process relies heavily on advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to separate, identify, and quantify these trace-level compounds. simsonpharma.combiomedres.us

Current State of Academic Knowledge and Research Gaps for this compound

The academic and commercially available information on this compound primarily identifies it as a known impurity of Dienogest. smolecule.comsynthinkchemicals.comaxios-research.com Its chemical structure and CAS number (106111-43-7) are well-documented in chemical supplier catalogs and databases. synthinkchemicals.comchemicalbook.com These resources confirm its molecular formula as C₂₀H₂₅NO₄ and a molecular weight of approximately 343.42 g/mol . synthinkchemicals.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H25NO4 |

|---|---|

Peso molecular |

343.4 g/mol |

Nombre IUPAC |

2-(11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |

InChI |

InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3 |

Clave InChI |

RLOFVNFCBUJNAR-UHFFFAOYSA-N |

SMILES canónico |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 11beta Hydroperoxy Dienogest

Strategies for Dienogest (B1670515) Precursor Synthesis and Preparation

The synthesis of 11beta-Hydroperoxy Dienogest begins with its precursor, Dienogest. The quality and structure of this starting material are paramount to the success of the subsequent hydroperoxidation step.

Optimization of Dienogest as the Primary Starting Material for Hydroperoxidation

The primary starting material for the synthesis of this compound is the synthetic progestin, Dienogest. smolecule.com The optimization of Dienogest for this purpose is centered on ensuring its high purity and correct stereoisomeric form to facilitate a selective and high-yield hydroperoxidation reaction. The synthesis of Dienogest itself can be achieved through a multi-step process starting from raw materials like 3-methoxy-17-hydroxyl-female-2,5(10)-diene, which undergoes oxidation, cyanation, hydrolysis, and bromination/debromination reactions. google.com The efficiency of this precursor synthesis directly impacts the quality of the Dienogest available for the subsequent conversion to its hydroperoxy derivative. Optimization, therefore, involves refining these preparatory steps to minimize the formation of byproducts, such as the "diene impurity" (17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one), which could complicate the hydroperoxidation stage.

Control of Starting Material Purity and Stereochemistry

The purity and stereochemistry of Dienogest are critical factors that must be rigorously controlled. researchgate.net High-performance liquid chromatography (HPLC) is a key analytical tool for assessing the purity of the starting material, with standards of over 99.0% being achievable through methods like recrystallization from solvents such as ethyl acetate. google.com

Stereochemistry is inherently important in steroid chemistry, as minor changes in the spatial arrangement of atoms can dramatically alter a molecule's properties and reactivity. researchgate.net For steroidal dienones like Dienogest, reactions are expected to proceed with a high degree of stereospecificity. researchgate.net The synthesis of Dienogest must, therefore, be designed to yield the correct absolute stereochemistry at its multiple chiral centers. Techniques such as the sulfenate-sulfoxide rearrangement have been used in steroid synthesis to define stereochemistry at specific positions, illustrating the types of precise chemical strategies required in this field. researchgate.net Control over the ene-type coupling reactions involving the diene system can also be crucial for establishing the desired stereochemical configuration. rsc.org

Precision in 11beta-Hydroperoxidation Reaction Design

The conversion of Dienogest to this compound is a targeted hydroperoxidation reaction. The design of this reaction must be precise to ensure the hydroperoxy group is introduced selectively at the 11-beta position. This compound is recognized as a key intermediate in the synthesis of other synthetic hormones and steroid derivatives, underscoring the importance of a well-controlled transformation. a2bchem.com

Investigation of Oxidizing Agents for Selective Hydroperoxidation (e.g., Peroxides)

The selection of an appropriate oxidizing agent is crucial for achieving selective hydroperoxidation. Peroxides that can generate free radicals are often employed in similar steroidal transformations. google.com While the exact agent for Dienogest hydroperoxidation is specific, a range of peroxides are known to be effective in related reactions, suggesting their potential applicability. google.com The reactivity of alkenes, such as the double bonds in the Dienogest core, with various oxidizing agents is a well-studied area of organic chemistry. researchgate.net

Table 1: Potential Oxidizing Agents for Steroid Modification

| Oxidizing Agent | Type | Reference |

| Dibenzoyl Peroxide | Peroxide | google.com |

| Perbenzoic Acid | Peroxy Acid | google.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Peroxy Acid | google.com |

| t-Butyl Hydroperoxide (TBHP) | Hydroperoxide | google.com |

| Cumyl Hydroperoxide (CHP) | Hydroperoxide | google.com |

| Di-t-butyl Peroxide | Peroxide | google.com |

| Hydrogen Peroxide (H₂O₂) | Peroxide | researchgate.net |

The choice among these agents would depend on achieving the desired regioselectivity for the 11-beta position on the Dienogest molecule.

Impact of Reaction Parameters (Temperature, Pressure, Solvent Systems) on Regioselectivity

The outcome of the hydroperoxidation reaction is highly sensitive to various parameters. Temperature, pressure, and the solvent system used can significantly influence both the reaction rate and, critically, the regioselectivity of the hydroperoxidation. google.comresearchgate.net In related steroid modifications, reaction temperatures are often controlled within a specific range, for instance, between 60 °C and 80 °C, to optimize yield and minimize side reactions. google.com The choice of solvent is also critical, with various ethers being used in similar contexts. google.com The regioselectivity of electrophilic additions to diene systems is known to be influenced by the electronic properties of the substrate, a factor that can be modulated by the solvent environment. researchgate.net

Table 2: Exemplary Reaction Parameters from Related Steroid Syntheses

| Parameter | Condition | Solvent System | Reference |

| Temperature | 60 °C - 80 °C (Preferred) | 2-Methyltetrahydrofuran | google.com |

| Temperature | Reflux | 1,4-Dioxane | google.com |

| Temperature | 70 °C | Ethylene Glycol Diethyl Ether | google.com |

Careful optimization of these parameters is essential to direct the hydroperoxy group to the desired 11β position of the Dienogest steroid core.

Development of Catalytic Methodologies for Hydroperoxy Group Formation

To improve the efficiency and selectivity of the hydroperoxidation, catalytic methodologies are being explored. Catalysis can offer pathways that operate under milder conditions and provide greater control over product formation. Both chemical and biocatalytic systems are of interest.

For chemical catalysis, transition metal complexes and acid promoters have shown efficacy in related oxidation reactions of alkenes. For example, Ruthenium(VIII) oxide (RuO₄) has been used as a catalyst for the dihydroxylation of olefins, a related oxidative transformation, with its activity being accelerated by Brønsted acids. researchgate.net Similarly, p-Toluenesulfonic acid has been used to promote the oxidation of cyclohexene. researchgate.net

Biocatalysis represents a frontier in selective steroid modification. Enzymes, particularly from the Cytochrome P450 (CYP) family, are known for their ability to perform highly regio- and stereo-selective hydroxylations of steroid skeletons. uni-saarland.de For instance, the bacterial enzyme CYP106A2 from Bacillus megaterium hydroxylates progesterone (B1679170), and through site-directed mutagenesis, its selectivity has been altered from the 15β- to the 11α-position. uni-saarland.de The development of a similar enzymatic system could, in principle, be applied to catalyze the specific 11β-hydroperoxidation of Dienogest, offering a green and highly selective synthetic route.

Advanced Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound, also known as Dienogest Impurity K, are critical for its use as a reference standard in quality control of the active pharmaceutical ingredient Dienogest. smolecule.comaxios-research.comsynthinkchemicals.com Achieving high purity requires advanced separation methodologies tailored to the specific physicochemical properties of steroidal compounds.

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purification and analysis of Dienogest and its derivatives. evitachem.com Its high resolution and sensitivity are well-suited for separating structurally similar impurities like this compound from the parent compound. The synthesis of related steroid derivatives, such as 11β-Methoxy Dienogest, relies on HPLC to ensure high purity. evitachem.com

In the context of dienogest-related compounds, reversed-phase HPLC is commonly employed. For instance, in studies monitoring the transformation of dienogest, HPLC analysis was conducted to separate the parent drug from its products. acs.org While specific parameters for this compound are not extensively published, typical conditions for related steroid separations can be inferred.

Table 1: Illustrative HPLC Parameters for Steroid Derivative Separation

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Column | C18 or Phenyl-Hexyl | Provides effective hydrophobic interaction for separating steroids of varying polarity. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile (B52724)/Methanol and Water | Allows for the elution of a range of compounds with different polarities. acs.orgresearchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | Standard flow rate for analytical to semi-preparative scale separations. acs.orgresearchgate.net |

| Detection | UV (240-300 nm) or Mass Spectrometry (MS) | The conjugated ketone system in dienogest derivatives allows for UV detection, while MS provides mass information for definitive identification. acs.org |

Non-Chromatographic Purification Strategies (e.g., Fractional Crystallization)

Non-chromatographic techniques offer scalable and cost-effective alternatives for purification. Fractional crystallization is a particularly relevant strategy for solid compounds like this compound, which is described as a light gray solid. cymitquimica.com This method exploits differences in solubility between the desired compound and its impurities in a given solvent system.

A patented method for the preparation of related steroid compounds details purification via crystallization. google.com The process typically involves dissolving the crude solid mixture in a suitable organic solvent, followed by cooling or the addition of an anti-solvent (like water) to induce crystallization of the target molecule, leaving impurities in the mother liquor. google.com The efficiency of this method is highly dependent on the selection of the solvent and the precise control of temperature and concentration.

Directed Chemical Modifications and Derivatizations of the 11beta-Hydroperoxy Group

The 11beta-hydroperoxy moiety is the most distinguishing and reactive feature of this dienogest derivative. smolecule.com Its chemical behavior is of interest for understanding its formation as an impurity and its potential for transformation into other derivatives. The hydroperoxy group serves as a key precursor for various chemical modifications, primarily through oxidation and reduction pathways. smolecule.com

Studies on Oxidation Products Arising from the Hydroperoxy Moiety

The hydroperoxy group (-OOH) is an inherent oxidizing agent and is also susceptible to further oxidation. smolecule.com While specific studies detailing the exhaustive oxidation products of this compound are not prominent in the literature, the general principles of peroxide chemistry suggest that various oxygenated species could be formed. Computational studies on the parent dienogest molecule have shown that it can undergo reactions like epoxidation across the C-9/C-10 double bond under specific conditions. acs.org A similar approach could be used to predict the outcomes of oxidizing the 11beta-hydroperoxy variant.

Controlled Reduction Pathways to Corresponding Hydroxyl Derivatives

The controlled reduction of the hydroperoxy group is a well-defined transformation pathway. smolecule.com This reaction converts the 11beta-hydroperoxy moiety into a more stable 11beta-hydroxyl group, yielding 11beta-Hydroxy Dienogest. smolecule.comaxios-research.com This product is itself a known dienogest impurity, cataloged as Dienogest EP Impurity A. axios-research.com This reduction is a critical reaction for confirming the structure of the hydroperoxy compound and for synthesizing the corresponding hydroxy derivative as a reference standard.

Table 2: Reduction of this compound

| Reactant | Product | Transformation |

|---|---|---|

| This compound (Dienogest Impurity K) | 11beta-Hydroxy Dienogest (Dienogest EP Impurity A) | -OOH → -OH |

| Molecular Formula: C₂₀H₂₅NO₄ synthinkchemicals.com | Molecular Formula: C₂₀H₂₅NO₃ axios-research.com | Reduction of the hydroperoxy group. |

| Molecular Weight: 343.42 synthinkchemicals.com | Molecular Weight: 327.43 axios-research.com | Loss of one oxygen atom. |

Common reducing agents for converting hydroperoxides to alcohols include reagents like sodium borohydride (B1222165) or triphenylphosphine, which can selectively perform the reduction under mild conditions.

Mechanistic Studies of Substitution Reactions at the 11beta-Position

Mechanistic studies on direct substitution at the 11beta-hydroperoxy position are not widely available. However, insights can be gained from related steroid chemistry. For example, the analogous compound 11β-Methoxy Dienogest is known to participate in nucleophilic substitution reactions at the C-11 position. evitachem.com This suggests that the 11-position on the dienogest steroid core is accessible for such reactions.

For the hydroperoxy group to undergo substitution, it would likely first need to be converted into a better leaving group. Mechanistic studies on reactions at adjacent positions, such as the dehalogenation of 9-halogenated steroid compounds via radical mechanisms, indicate that complex, multi-step reaction pathways can be engineered on the steroid nucleus. google.com Such studies provide a framework for investigating potential substitution reactions involving the 11beta-hydroperoxy group, which would likely proceed through reactive intermediates following the initial cleavage or activation of the O-O bond.

Elucidation of Chemical Reactivity and Degradation Pathways of 11beta Hydroperoxy Dienogest

Investigation of Intramolecular Rearrangements and Cyclization Reactions

Detailed experimental studies specifically investigating the intramolecular rearrangements and cyclization reactions of 11beta-Hydroperoxy Dienogest (B1670515) are not extensively available in peer-reviewed literature. However, the chemical structure, featuring a hydroperoxy group on a steroid backbone, suggests potential for such reactions based on the established chemistry of similar compounds.

Steroidal hydroperoxides can undergo a variety of rearrangements and cyclizations, often catalyzed by acid, base, or transition metals. For instance, the presence of a hydroperoxy group can facilitate intramolecular cyclization, particularly with nearby double bonds or other functional groups. nih.gov The dienone system in the A and B rings and the nitrile group at C17 of 11beta-Hydroperoxy Dienogest present potential sites for such interactions.

One possible pathway could involve the formation of cyclic peroxides, such as 1,2-dioxolanes, through the cyclization of the hydroperoxy group with a double bond. nih.gov Additionally, rearrangements analogous to the Hock rearrangement could occur, where the hydroperoxy group, upon protonation, rearranges to form a more stable carbocation, leading to various rearranged products.

The biosynthesis of steroids often involves complex cyclization cascades of linear precursors. researchgate.net While not directly applicable to the degradation of this compound, these natural synthetic pathways underscore the inherent tendency of steroidal structures to undergo complex cyclization reactions. Further research, likely involving advanced spectroscopic and chromatographic techniques, would be necessary to fully elucidate the specific intramolecular rearrangement and cyclization pathways of this compound.

Chemical Stability Assessments under Various Conditions

The stability of this compound is a critical parameter, particularly as it is an impurity in the active pharmaceutical ingredient Dienogest. While specific stability data for this hydroperoxy derivative is scarce, forced degradation studies on Dienogest provide some insights into its potential degradation under various stress conditions. researchgate.netimpactfactor.org A safety data sheet for this compound indicates that it is stable under recommended storage conditions but should be protected from heat, flames, sparks, extreme temperatures, and direct sunlight. tlcstandards.com

Given the presence of the chromophoric dienone system, this compound is also expected to be susceptible to photolytic degradation. The hydroperoxy group itself can be photolabile, potentially undergoing homolytic cleavage to form radical intermediates upon exposure to UV light. These radicals could then initiate a cascade of further degradation reactions. Forced degradation studies on Dienogest tablets have shown some degradation upon exposure to UV and sunlight, though the specific formation of this compound under these conditions was not quantified. impactfactor.org

Table 1: Summary of Photolytic Degradation Findings for Dienogest

| Condition | Observation | Reference |

| Exposure to UV-Light (200 Watts/m²) | 0.6% degradation of Dienogest | impactfactor.org |

| Exposure to Sun-Light (1.2 Million Lux Hours) | 0.8% degradation of Dienogest | impactfactor.org |

| Direct Photolysis in Aqueous Solution | Rapid degradation with formation of photohydrates and aromatized products | nih.gov |

Note: Data is for the parent compound Dienogest, not specifically for this compound.

There is a lack of specific studies on the thermal decomposition kinetics and pathways of this compound. However, a safety data sheet mentions that hazardous decomposition products, such as carbon oxides, may form under fire conditions. tlcstandards.com General knowledge of organic peroxides suggests that they are thermally labile and can decompose to form radicals. doi.org The thermal decomposition of other steroidal hydroperoxides has been reported, but direct extrapolation of these pathways to this compound is not possible without experimental data. dntb.gov.ua

Forced degradation studies on Dienogest have shown some degradation under dry heat conditions. impactfactor.org

Table 2: Thermal Degradation of Dienogest

| Condition | Observation | Reference |

| Dry heat at 105°C for 15 hours | 2.5% degradation of Dienogest | impactfactor.org |

Note: Data is for the parent compound Dienogest. Specific thermal decomposition kinetics for this compound are not available.

Specific information regarding the autoxidative and radical-mediated degradation of this compound is not available in the literature. However, the hydroperoxy functional group makes the molecule susceptible to such degradation pathways. Autoxidation involves the reaction of organic compounds with atmospheric oxygen, often initiated by light, heat, or the presence of metal ions, and proceeds via a free-radical chain mechanism. Progestins, in general, can be subject to oxidative stress. oup.com

Forced degradation studies of Dienogest have shown degradation under oxidative stress (using hydrogen peroxide), indicating that the dienogest molecule is susceptible to oxidation. impactfactor.org The 11beta-hydroperoxy group itself is an oxidized species and can participate in or be formed during radical-mediated processes. The degradation of progesterone (B1679170), a related steroid, has been shown to proceed via both free radical and non-radical pathways. researchgate.net

Table 3: Oxidative Degradation of Dienogest

| Condition | Observation | Reference |

| Refluxed with 2.5% Hydrogen peroxide for 30 min at 45°C | 8.2% degradation of Dienogest | impactfactor.org |

Note: Data is for the parent compound Dienogest. Specific studies on the autoxidative and radical-mediated degradation of this compound are not available.

Hydrolytic Stability and Reactivity in Aqueous Environments

There are no specific studies detailing the hydrolytic stability and reactivity of this compound in aqueous environments. However, forced degradation studies on the parent compound, Dienogest, provide some context. Dienogest has been shown to be relatively stable under acidic conditions but undergoes some degradation in neutral and alkaline aqueous solutions when heated. impactfactor.orgresearchgate.net

The presence of the hydroperoxy group in this compound could influence its hydrolytic stability. Hydroperoxides can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding 11-hydroxy derivative and hydrogen peroxide. The rate and mechanism of such a reaction would depend on the pH and temperature of the aqueous environment.

Table 4: Hydrolytic Degradation of Dienogest

| Condition | Observation | Reference |

| Refluxed with 1M HCl solution for 30 min at 45°C | 9.9% degradation of Dienogest | impactfactor.org |

| Refluxed with 1M NaOH solution for 15 min at 45°C | 8.7% degradation of Dienogest | impactfactor.org |

| Refluxed with purified water for 3 hours at 45°C | 2.2% degradation of Dienogest | impactfactor.org |

Note: Data is for the parent compound Dienogest. Specific hydrolytic stability data for this compound is not available.

Chemical Compatibility Studies with Representative Pharmaceutical Excipients

Specific chemical compatibility studies of this compound with pharmaceutical excipients have not been reported. However, extensive compatibility studies have been conducted on the parent drug, Dienogest. These studies are crucial for the development of stable pharmaceutical formulations.

Public assessment reports for Dienogest-containing products, such as Visanne® and Dienosis, state that compatibility studies have been performed for Dienogest with a range of common excipients. hpfb-dgpsa.cageneesmiddeleninformatiebank.nl These excipients include:

Lactose monohydrate

Microcrystalline cellulose (B213188)

Potato starch

Crosspovidone

Povidone K25

Talc

Magnesium stearate (B1226849)

The compatibility of Dienogest with these excipients was demonstrated through stability data on the final commercial formulations. hpfb-dgpsa.ca While this information is valuable, it is important to note that the presence of the reactive hydroperoxy group in this compound could lead to different compatibility profiles. The hydroperoxy group could potentially react with certain excipients, especially those with reducing properties or trace metal impurities, which could catalyze its decomposition. Therefore, direct compatibility studies on this compound would be necessary to fully assess its interaction with pharmaceutical excipients.

Table 5: List of Pharmaceutical Excipients Tested for Compatibility with Dienogest

| Excipient | Function | Reference |

| Lactose monohydrate | Diluent/Filler | hpfb-dgpsa.cageneesmiddeleninformatiebank.nl |

| Microcrystalline cellulose | Diluent/Binder | hpfb-dgpsa.ca |

| Potato starch | Disintegrant/Filler | hpfb-dgpsa.cageneesmiddeleninformatiebank.nl |

| Crospovidone | Superdisintegrant | hpfb-dgpsa.cageneesmiddeleninformatiebank.nl |

| Povidone K25 | Binder | hpfb-dgpsa.cageneesmiddeleninformatiebank.nl |

| Talc | Glidant/Lubricant | hpfb-dgpsa.cageneesmiddeleninformatiebank.nl |

| Magnesium stearate | Lubricant | hpfb-dgpsa.cageneesmiddeleninformatiebank.nl |

Note: This table lists excipients tested for compatibility with the parent compound Dienogest. Specific compatibility data for this compound is not available.

Sophisticated Spectroscopic and Chromatographic Characterization of 11beta Hydroperoxy Dienogest

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 11beta-Hydroperoxy Dienogest (B1670515). Through a combination of one-dimensional and two-dimensional NMR techniques, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

1D-NMR Techniques (¹H, ¹³C) for Core Structure Confirmation

One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of 11beta-Hydroperoxy Dienogest would be expected to show distinct signals for each unique proton. Key characteristic signals would include those for the methyl group, the various methylene (B1212753) and methine protons of the steroid backbone, and a downfield signal for the hydroperoxy (-OOH) proton. The integration of these signals provides a ratio of the number of protons, while the coupling patterns (splitting of signals) reveal information about adjacent protons.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment. For this compound, characteristic downfield shifts would be observed for the carbonyl carbon (C3), the carbons of the diene system (C4, C5, C9, C10), and the carbon bearing the hydroperoxy group (C11). The nitrile carbon (C21) would also have a distinct chemical shift.

While specific, experimentally determined chemical shift data for this compound is not widely available in public literature, predictions can be made based on the structure of Dienogest and known substituent effects. The presence of the hydroperoxy group at the 11-beta position is a key structural feature that would significantly influence the chemical shifts of nearby protons and carbons, particularly at C11, C9, C12, and C18.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Connectivity

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace out the spin systems within the steroid rings and the cyanomethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the entire carbon skeleton by connecting different spin systems. For instance, it can confirm the position of the nitrile group and the connectivity between the different rings of the steroid.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY can confirm the beta orientation of the hydroperoxy group at C11 by showing spatial correlations to other beta-oriented protons, such as the C18 methyl protons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₂₀H₂₅NO₄, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence. guidechem.com

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₂₀H₂₅NO₄ | 343.1784 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Characterization

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

In pharmaceutical analysis, impurities are often present in trace amounts within a complex mixture containing the active pharmaceutical ingredient (API) and other related substances. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for the separation, detection, and identification of such impurities. nih.gov

An LC-MS/MS method for analyzing Dienogest and its impurities would involve:

Chromatographic Separation: A reversed-phase HPLC column would be used to separate this compound from Dienogest and other impurities based on their polarity.

Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer. The instrument can be set to selectively monitor for the mass-to-charge ratio (m/z) of the protonated molecule of this compound ([M+H]⁺ at m/z 344.18).

Structural Confirmation: When a peak is detected at the expected retention time and m/z, MS/MS can be triggered to obtain a fragment ion spectrum, confirming the identity of the impurity.

Forced degradation studies, where Dienogest is subjected to stress conditions like heat, light, and oxidation, are often analyzed by LC-MS/MS to identify potential degradation products like this compound.

Vibrational and Electronic Spectroscopy for Functional Group Identification

Spectroscopic methods are instrumental in elucidating the molecular structure of this compound by identifying its key functional groups and chromophoric systems.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique fingerprint of its functional groups. For this compound, specific absorption bands are expected that confirm the presence of its defining structural features. The hydroperoxy (-OOH) group is a key functionality, and its stretching vibration typically appears in the region of 3400-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Other significant functional groups include the α,β-unsaturated ketone in the A-ring of the steroid nucleus, which would exhibit a characteristic C=O stretching vibration around 1665 cm⁻¹. The C=C double bond stretching of the conjugated system is expected near 1620 cm⁻¹. The nitrile group (-C≡N) at the C-17 position gives rise to a sharp, medium-intensity absorption band in the 2240-2260 cm⁻¹ region. Additionally, the presence of C-H stretching and bending vibrations from the steroid backbone would be observed.

While specific experimental IR spectral data for this compound is not publicly available in the searched literature, the expected characteristic absorption bands based on its molecular structure are summarized in the table below.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| Hydroperoxy (-OOH stretch) | 3400-3600 |

| Nitrile (-C≡N stretch) | 2240-2260 |

| Carbonyl (C=O stretch, conjugated ketone) | ~1665 |

| Alkene (C=C stretch, conjugated) | ~1620 |

| C-H (stretch and bend) | Various |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which act as chromophores. The dienone system within the A and B rings of the this compound steroid structure is the primary chromophore. This extended π-system is expected to result in a strong π → π* transition, leading to a characteristic absorption maximum (λmax). For similar steroidal dienones, the λmax is typically observed in the range of 240-300 nm. The exact wavelength of maximum absorbance is influenced by the solvent used for the analysis.

Detailed experimental UV-Vis spectral data, including the specific λmax and molar absorptivity for this compound, are not available in the public domain based on the conducted searches. However, analysis of dienogest itself often utilizes UV detection around 240-300 nm, suggesting the chromophore of the impurity would absorb in a similar region.

Advanced Chromatographic Method Development for Quantitative Analysis and Impurity Profiling

Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API), dienogest, and other related impurities. These methods are crucial for quantitative analysis to ensure the levels of this impurity are within acceptable limits.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment of dienogest and the quantification of its impurities. A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is necessary to separate this compound from dienogest and other potential degradation products.

Method development would involve a systematic approach to optimize separation, including the selection of an appropriate stationary phase (e.g., C8 or C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature. Gradient elution is often employed to achieve optimal resolution between the main component and its closely related impurities within a reasonable analysis time. Detection is typically performed using a UV detector set at the λmax of the analytes.

While specific validation reports for an HPLC method focused solely on this compound were not found, published methods for dienogest impurities would serve as a starting point. For instance, a method for dienogest and its impurities might utilize a C8 column with a gradient of water and acetonitrile as the mobile phase, with UV detection at approximately 240 nm. The validation of such a method according to ICH guidelines would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is reliable for its intended purpose of quantifying this compound.

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. Steroids like this compound are typically non-volatile and may degrade at the high temperatures required for GC analysis, particularly due to the presence of the hydroperoxy group. Therefore, direct GC analysis is generally not applicable.

However, GC could be employed for the analysis of volatile derivatives of this compound after a suitable derivatization step. Derivatization can increase the volatility and thermal stability of the analyte. For example, the hydroperoxy and hydroxyl groups could be silylated. Despite this possibility, specific GC methods for the analysis of this compound or its derivatives are not described in the available literature, and HPLC remains the preferred technique for its analysis. Studies on other steroid hydroperoxides have shown they can undergo thermal decomposition during GC analysis, leading to a variety of other products capes.gov.br.

Chiral Chromatography for Enantiomeric Purity and Isomeric Separation

The synthesis of dienogest and the formation of its impurities can potentially lead to the formation of stereoisomers. This compound itself is a specific stereoisomer. However, other stereoisomers could exist, and their separation would be critical as different isomers can have different pharmacological and toxicological profiles.

Chiral chromatography is the most effective method for separating enantiomers and diastereomers. This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. For HPLC, polysaccharide-based CSPs are commonly used for the separation of steroid isomers. The development of a chiral separation method would involve screening different types of chiral columns and mobile phases to achieve baseline resolution of the desired isomers. While the European Pharmacopoeia mentions the analysis of dienogest impurities, and patent literature discusses the general use of chiral chromatography for separating optical isomers of related compounds, a specific chiral chromatographic method for the enantiomeric purity and isomeric separation of this compound has not been detailed in the searched scientific literature.

Theoretical and Computational Chemistry Approaches to 11beta Hydroperoxy Dienogest

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations provide precise data on geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com For 11beta-Hydroperoxy Dienogest (B1670515), DFT is employed to determine its most stable three-dimensional structure by optimizing the molecular geometry. This process calculates the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles.

Conformational analysis using DFT explores the various spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds. The steroid backbone of 11beta-Hydroperoxy Dienogest has limited flexibility, but the side chains, particularly the 11-hydroperoxy group, can adopt different orientations. By calculating the relative energies of these different conformers, it is possible to determine their population distribution at equilibrium. Such studies have shown that the chair and boat conformations of the glucose moiety in some complex molecules can exist in equilibrium. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Optimized Structure of this compound This table is illustrative and represents the type of data obtained from DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | O-O (Hydroperoxy) | 1.45 Å |

| Bond Length | C=O (Ketone) | 1.22 Å |

| Bond Length | C≡N (Nitrile) | 1.16 Å |

| Bond Angle | C-O-O (Hydroperoxy) | 109.5° |

| Dihedral Angle | H-O-O-C11 | 120.0° |

Ab Initio Calculations for Reaction Transition States and Reaction Barriers

Ab initio calculations are quantum chemistry methods based on first principles, avoiding the use of empirical parameters. These methods are particularly useful for studying chemical reactions, including the identification of transition states and the calculation of activation energies (reaction barriers). ugent.be

For this compound, a potential reaction of interest is the decomposition of the hydroperoxy group (-OOH), which could be a key step in its metabolism or degradation. Ab initio calculations can model the pathway of this decomposition, for example, the cleavage of the O-O bond to form radical species. By locating the transition state structure for this process, the energy barrier for the reaction can be calculated. A high energy barrier would suggest the compound is relatively stable, while a low barrier would indicate a higher propensity to react. These calculations are critical for understanding the chemical reactivity and stability of the molecule. ugent.be

Table 2: Illustrative Ab Initio Calculation Results for a Hypothetical Decomposition of this compound This table presents hypothetical data to illustrate the outputs of ab initio calculations for reaction energetics.

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Homolytic O-O Cleavage | Elongated O-O bond (approx. 1.9 Å) | 35.5 |

| Water Elimination | Formation of a five-membered ring intermediate | 28.2 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules and their interactions with biological macromolecules. These techniques are essential for bridging the gap between static molecular structures and dynamic biological functions. nih.gov

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound in a simulated physiological environment (e.g., in water) can reveal its conformational flexibility. This includes the subtle puckering of the steroid rings and the rotational freedom of its functional groups.

When studying ligand-receptor interactions, MD simulations are invaluable. After docking this compound into the binding pocket of a target protein, an MD simulation can assess the stability of the predicted binding pose. mdpi.com It can show how the ligand and the protein's binding site residues adjust to each other, and it can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. This provides a more realistic view of the binding event than a static model alone. The identification of ligand-binding pockets is a critical step in this process. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor) when they bind to each other to form a stable complex. arxiv.org For this compound, which is a derivative of the progestin Dienogest, relevant receptors would include the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), given its known antiandrogenic activity. mdpi.comnih.gov

In a typical docking study, the 3D structure of this compound is placed into the ligand-binding domain of the target receptor. A scoring function is then used to estimate the binding affinity for different poses, typically reported in kcal/mol. nih.gov The results predict the most likely binding mode and provide a quantitative estimate of the binding strength, helping to rationalize the compound's biological activity. Ensemble docking, which uses multiple conformations of the receptor, can provide a more accurate prediction of binding modes. biorxiv.org

Table 3: Representative Molecular Docking Results for this compound with the Androgen Receptor (AR) Ligand-Binding Domain This table contains hypothetical data typical of a molecular docking study.

| Parameter | Predicted Value |

| Binding Affinity (ΔG) | -9.5 kcal/mol |

| Predicted Inhibition Constant (Ki) | 85 nM |

| Key Interacting Residues | Gln711, Arg752, Asn705, Thr877 |

| Hydrogen Bonds Formed | 2 (with Gln711, Arg752) |

| Hydrophobic Interactions | Leu704, Met745, Phe764 |

Quantitative Structure-Activity Relationship (QSAR) Analysis (in silico)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

To develop a QSAR model for analogues of this compound, a dataset of structurally similar steroids with experimentally measured biological activities (e.g., receptor binding affinity or functional antagonism) is required. For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., molecular weight, logP) and 3D structural properties derived from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.org

A mathematical equation is then generated to correlate these descriptors with the observed activity. A validated QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent or selective molecules. This approach streamlines the drug discovery process by prioritizing which compounds to synthesize and test. rsc.org

Table 4: Illustrative Data for a QSAR Model of Steroidal Androgen Receptor Antagonists This table is a simplified, hypothetical representation of data used to build a QSAR model.

| Compound | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) |

| Compound A | 312.45 | 75.3 | 150 | 145 |

| This compound | 343.42 | 98.6 | 90 | 92 |

| Compound C | 328.43 | 80.1 | 125 | 130 |

| Compound D | 357.45 | 105.2 | 75 | 78 |

Development of Molecular Descriptors Specific to Hydroperoxy Steroids

The foundation of any quantitative structure-activity relationship (QSAR) or predictive modeling study lies in the development and application of relevant molecular descriptors. These numerical values represent the physicochemical and structural properties of a molecule and are crucial for building robust and predictive models. For a unique class of compounds like hydroperoxy steroids, which includes this compound, the development of specific and sensitive molecular descriptors is paramount.

General steroid QSAR studies often employ a wide range of descriptors, including topochemical and electronic parameters. mdpi.com These can be broadly categorized into:

0D descriptors: atom counts, molecular weight.

1D descriptors: constitutional descriptors (e.g., number of specific atom types, rotatable bonds).

2D descriptors: topological indices that describe molecular branching and connectivity.

3D descriptors: descriptors derived from the three-dimensional coordinates of the atoms, such as steric and electronic fields (e.g., CoMFA and CoMSIA).

For hydroperoxy steroids, particular attention must be paid to descriptors that can accurately capture the influence of the hydroperoxy (-OOH) group. This functional group introduces specific electronic and steric features that significantly impact the molecule's reactivity and potential interactions with biological targets. Density Functional Theory (DFT) calculations can be employed to derive quantum chemical descriptors that are particularly sensitive to the electronic environment of the hydroperoxy moiety. researchgate.net

Table 1: Proposed Molecular Descriptors for Hydroperoxy Steroids

| Descriptor Class | Specific Descriptor Example | Relevance to Hydroperoxy Steroids |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Indicates susceptibility to electrophilic attack and oxidation. |

| Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Relates to electron-accepting ability and reactivity with nucleophiles. | |

| Mulliken Atomic Charges on the Hydroperoxy Group | Quantifies the charge distribution and potential for electrostatic interactions. | |

| Bond Dissociation Energy of the O-H and O-O bonds | Predicts the propensity for radical formation and thermal stability. | |

| Steric/Topological | Sterimol Parameters for the Hydroperoxy Group | Describes the steric bulk and shape of the hydroperoxy substituent. |

| 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) Descriptors | Encodes 3D structural information that can be correlated with biological activity. | |

| Thermodynamic | Enthalpy of Formation | Provides information on the relative stability of the molecule. |

The development of such specific descriptors is a crucial first step in building predictive models for this class of compounds. By combining these specialized descriptors with more general ones, it is possible to create a comprehensive descriptor set that can be used in QSAR and other predictive modeling approaches.

Predictive Models for Chemical Reactivity and Potential Biochemical Interactions

With a robust set of molecular descriptors, predictive models can be constructed to forecast the chemical reactivity and potential biochemical interactions of this compound. These models are often based on machine learning algorithms or statistical methods like Partial Least Squares (PLS) regression.

Chemical Reactivity Prediction:

The presence of the hydroperoxy group suggests that this compound may be susceptible to certain chemical reactions, such as reduction, oxidation, and thermal decomposition. The O-O bond in hydroperoxides is relatively weak, making it a potential site for homolytic or heterolytic cleavage, leading to the formation of reactive radical or ionic species.

Computational methods like DFT can be used to model the transition states and calculate the activation energies for various potential reactions. researchgate.net This allows for a theoretical assessment of the compound's stability and reactivity under different conditions. For instance, the activation energy for the homolytic cleavage of the O-O bond can be calculated to predict its thermal stability.

Biochemical Interaction Prediction:

A primary area of interest for a steroid derivative is its interaction with biological receptors. Dienogest itself is known for its high selectivity for the progesterone receptor. nih.govmdpi.com Computational docking studies can be employed to predict the binding affinity and mode of this compound to various steroid receptors, including the progesterone, androgen, and estrogen receptors.

These studies involve placing the ligand (this compound) into the binding site of the receptor and calculating a scoring function that estimates the binding free energy. Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the key amino acid residues involved. nih.gov

Table 2: Hypothetical Predictive Model Output for Receptor Binding Affinity

| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Progesterone Receptor | -9.8 | Gln643, Arg766, Asn719 |

| Androgen Receptor | -7.2 | Arg752, Gln711, Thr877 |

| Estrogen Receptor Alpha | -5.1 | Glu353, Arg394, His524 |

| Glucocorticoid Receptor | -6.5 | Gln570, Arg611, Asn564 |

Note: The values and residues in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from molecular docking and dynamics simulations.

Such predictive models can help to hypothesize whether the 11-beta-hydroperoxy group enhances or diminishes the binding to the intended target (progesterone receptor) and whether it introduces significant off-target interactions.

Computational Prediction of Degradation Products and Metabolic Pathways

Understanding the degradation and metabolic fate of a pharmaceutical impurity is crucial for assessing its potential impact. In silico tools for degradation and metabolism prediction can provide valuable insights into the likely transformation products of this compound. springernature.comnih.gov

These predictive systems typically rely on knowledge-based approaches, where a database of known metabolic and degradation reactions is used to predict the transformations a new molecule might undergo. Rule-based systems, such as Zeneth, can predict degradation products under various stress conditions (e.g., acid, base, oxidative, photolytic). springernature.comnih.gov

For metabolic prediction, computational systems often model the interactions of the substrate with key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. mdpi.comresearchgate.net These models can predict the "site of metabolism" (SoM), which is the atom or functional group on the molecule most likely to be modified by the enzyme.

Given the structure of this compound, several metabolic transformations can be hypothesized:

Reduction of the hydroperoxy group: This is a likely pathway, leading to the formation of 11beta-Hydroxy Dienogest, a known metabolite of Dienogest. axios-research.com

Hydroxylation: Other positions on the steroid scaffold could be susceptible to hydroxylation by CYP enzymes.

Conjugation: The hydroxyl groups (at C17 and potentially at C11 after reduction) can be sites for glucuronidation or sulfation.

Table 3: Computationally Predicted Potential Degradation Products and Metabolites

| Transformation Type | Predicted Product | Predicted Pathway/Enzyme |

| Reduction | 11beta-Hydroxy Dienogest | Glutathione peroxidase, other cellular reductases |

| Hydroxylation | 6beta-Hydroxy-11beta-hydroperoxy Dienogest | CYP3A4 |

| Cleavage | Dienogest-11-one | Thermal or oxidative decomposition |

| Conjugation | 11beta-Hydroxy Dienogest Glucuronide | UGTs (after initial reduction) |

Note: This table presents hypothetical predictions based on the known reactivity of hydroperoxides and the metabolism of similar steroids.

By combining these predictive tools, a comprehensive picture of the potential degradation and metabolic pathways of this compound can be constructed. This information is invaluable for guiding further experimental studies and for understanding the potential fate of this impurity in biological systems.

In Vitro Mechanistic Investigations of 11beta Hydroperoxy Dienogest at a Molecular Level

Steroid Receptor Binding Affinity and Selectivity Studies (Non-Clinical)

11beta-Hydroperoxy Dienogest (B1670515), an oxidative derivative and impurity of the synthetic progestin Dienogest, is primarily characterized through the lens of its parent compound due to limited direct research on the derivative itself. smolecule.com The introduction of a hydroperoxy group at the 11-beta position is a significant structural modification that may influence its interaction with steroid receptors. smolecule.com The following sections detail the known receptor binding profile of Dienogest as a baseline and discuss the predicted implications of this modification for 11beta-Hydroperoxy Dienogest.

Dienogest is a potent and selective progesterone (B1679170) receptor (PR) agonist. nih.govresearchgate.net It binds with high specificity to the PR, initiating cellular events that mimic the effects of natural progesterone. patsnap.comnih.gov This agonistic activity is central to its therapeutic effects, such as causing the decidualization and subsequent atrophy of endometrial tissue. nih.govdrugbank.com In transactivation assays, Dienogest activates the PR with an EC50 value reported between 3.4 and 10.5 nmol/l. nih.govresearchgate.net This high affinity and agonist activity underlie its strong progestogenic effects on the endometrium. nih.govdrugbank.com

For this compound, direct binding studies are not extensively available in published literature. However, as a derivative, it is hypothesized to interact with the progesterone receptor. smolecule.com The presence of the bulky hydroperoxy group (-OOH) at the 11β position could introduce steric hindrance within the ligand-binding pocket of the PR, which might result in a lower binding affinity compared to the parent Dienogest. The specific nature of its activity, whether it retains the agonist properties of Dienogest or exhibits antagonistic effects, would require direct experimental characterization.

| Compound | Receptor | Activity Type | EC50 (nmol/l) |

|---|---|---|---|

| Dienogest | Progesterone Receptor (PR) | Agonist | 3.4 - 10.5 nih.govresearchgate.net |

| This compound | Progesterone Receptor (PR) | Predicted Agonist/Antagonist | Data Not Available |

Dienogest is unique among 19-nortestosterone derivatives for its lack of androgenic effects and its notable antiandrogenic activity. nih.govnih.gov This activity is attributed to its function as an antagonist at the androgen receptor (AR). drugbank.com By blocking the receptor, it impedes the action of androgens like testosterone. bohrium.comnih.gov The antiandrogenic potency of Dienogest is estimated to be approximately one-third to 40% of that of cyproterone acetate. drugbank.comviamedica.pl Transactivation assays have determined the EC50 for its antagonistic activity on the AR to be in the range of 420.6 to 775.0 nmol/l. nih.govresearchgate.net

The potential antiandrogenic activity of this compound has not been directly quantified. The binding affinity and functional activity at the AR would depend on how the 11beta-hydroperoxy modification affects its conformation and interaction with the receptor's binding site. While it may retain some of the antiandrogenic character of Dienogest, the extent of this activity remains to be determined through specific in vitro assays.

| Compound | Receptor | Activity Type | EC50 (nmol/l) |

|---|---|---|---|

| Dienogest | Androgen Receptor (AR) | Antagonist | 420.6 - 775.0 nih.govresearchgate.net |

| This compound | Androgen Receptor (AR) | Predicted Antagonist | Data Not Available |

A key pharmacological feature of Dienogest is its high selectivity. Non-clinical studies have consistently shown that Dienogest has no significant affinity for the glucocorticoid receptor (GR) or the mineralocorticoid receptor (MR). nih.govnih.govresearchgate.net In vitro transactivation assays confirm that it exhibits neither agonistic nor antagonistic actions on GR and MR at concentrations up to 3000 nmol/l. nih.govresearchgate.net This lack of cross-reactivity means it does not produce glucocorticoid or mineralocorticoid effects. drugbank.com

Given the high specificity of the parent compound, it is predicted that this compound would also exhibit negligible binding and activity at the GR and MR. The structural determinants for GR and MR binding are distinct, and the modifications on the Dienogest molecule are not expected to confer significant affinity for these receptors. However, this assumption requires confirmation through direct experimental profiling.

Enzyme Interaction and Biotransformation Studies (Non-Clinical)

The metabolism of Dienogest is well-documented, providing a framework for understanding the potential biotransformation of its 11beta-Hydroperoxy derivative.

Dienogest undergoes extensive and complete metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, CYP3A4 is the main enzyme responsible for its biotransformation through hydroxylation and aromatization pathways. drugbank.comresearchgate.net The resulting metabolites are pharmacologically inactive and are rapidly eliminated from the plasma. drugbank.com

As a derivative of Dienogest, this compound would likely be a substrate for CYP enzymes, potentially including CYP3A4. The presence of the hydroperoxy group introduces a site susceptible to reduction, possibly by peroxidases or other reductase enzymes within the cell, which could convert it to 11beta-Hydroxy Dienogest. Furthermore, the core steroid structure would likely undergo hydroxylation reactions similar to the parent compound, catalyzed by various CYP isoforms. The hydroperoxy moiety itself could alter the rate and profile of metabolism compared to Dienogest.

| Compound | Primary Metabolizing Enzyme | Key Metabolic Pathway |

|---|---|---|

| Dienogest | CYP3A4 drugbank.com | Hydroxylation, Aromatization researchgate.net |

| This compound | Predicted: CYP450 family | Predicted: Reduction, Hydroxylation |

The 11beta-hydroxysteroid dehydrogenase (11beta-HSD) enzymes are critical in regulating the local activity of glucocorticoids by interconverting active 11-hydroxy steroids (like cortisol) and their inactive 11-keto forms (like cortisone). wikipedia.orgnih.gov There are two main isozymes: 11beta-HSD1, which primarily acts as a reductase in vivo, and 11beta-HSD2, which functions as a dehydrogenase. nih.gov

The structure of this compound, with a hydroperoxy group at the C11 position, makes it a potential, albeit atypical, candidate for interaction with 11beta-HSD enzymes. These enzymes typically act on hydroxyl (-OH) or keto (=O) groups at this position. researchgate.net It is plausible that this compound could be a substrate for reduction by 11beta-HSD1, which could convert the hydroperoxy group to a hydroxyl group, forming 11beta-Hydroxy Dienogest. Conversely, it might act as an inhibitor of either isozyme due to its unusual structure. The precise nature of the interaction—whether it serves as a substrate or an inhibitor for 11beta-HSD1 or 11beta-HSD2—has not been experimentally determined and remains a subject for investigation.

Interaction with Peroxidases and Reductases Involved in Hydroperoxide Metabolism

There is no available research detailing the interaction of this compound with peroxidases and reductases. The presence of a hydroperoxy group suggests a potential for interaction with enzymes involved in hydroperoxide metabolism, such as glutathione peroxidases or thioredoxin reductases, which are crucial for cellular defense against oxidative stress. However, without experimental evidence, the nature and consequences of such interactions remain entirely speculative.

Cellular Assays for Receptor Activation and Signal Transduction (Non-Clinical)

No non-clinical cellular assay data has been published regarding the ability of this compound to activate cellular receptors or modulate signal transduction pathways. It is hypothesized that as a derivative of Dienogest, it might interact with progesterone receptors, but this has not been experimentally verified.

Reporter Gene Assays for Transcriptional Activity Induced by this compound

There are no published reports of reporter gene assays being used to determine the transcriptional activity induced by this compound. Such assays would be instrumental in characterizing its potential agonist or antagonist activity on nuclear receptors, but this research has not been conducted or made public.

Comparative Biochemical Activity Profiling with Dienogest and Structurally Related Steroids

A comparative biochemical activity profile of this compound with its parent compound, Dienogest, or other structurally related steroids is not available in the scientific literature. While it is plausible that the introduction of the 11beta-hydroperoxy group could alter the biological activity profile compared to Dienogest, no experimental data exists to support or quantify such differences.

Future Research Directions and Translational Impact in Chemical and Pharmaceutical Sciences

Development of Novel Analytical Platforms for Enhanced Impurity Detection and Quantification

The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring patient safety and meeting stringent regulatory standards. kbibiopharma.comhwi-group.de Future research will focus on developing more sophisticated and sensitive analytical platforms specifically designed for complex steroid molecules like 11beta-Hydroperoxy Dienogest (B1670515).

Advanced analytical capabilities, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are becoming indispensable for the characterization of active pharmaceutical ingredients (APIs) and their impurities. kbibiopharma.comchemass.si Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems offer rapid and highly sensitive methods for identifying and quantifying trace-level impurities. kbibiopharma.com The development of cGMP-compliant, targeted workflows, such as high-resolution multiple reaction monitoring (MRM), allows for the selective and precise quantification of compounds within complex mixtures. kbibiopharma.com

Furthermore, the evolution of two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry provides enhanced separation and identification of co-eluting impurities, a common challenge in the analysis of structurally similar steroid compounds. chemass.si These advanced platforms, combined with sophisticated data processing software, will enable a more comprehensive understanding of impurity profiles in Dienogest-containing products, leading to improved quality control and manufacturing processes. chemass.si

Table 1: Advanced Analytical Techniques for Impurity Profiling

| Analytical Technique | Application in Impurity Analysis | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Identification and structural elucidation of unknown impurities. | High mass accuracy and resolution, enabling confident identification. kbibiopharma.com |

| Tandem Mass Spectrometry (MS/MS) | Quantification and confirmation of known impurities. | High selectivity and sensitivity for trace-level detection. chemass.si |

| 2D-Liquid Chromatography (2D-LC) | Separation of complex mixtures and co-eluting compounds. | Increased peak capacity and resolution. chemass.si |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated impurities. | Provides detailed information on molecular structure. hwi-group.de |

Exploration of "Green Chemistry" Principles for Sustainable Synthesis of Hydroperoxy Steroids

The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. researchgate.netbrynmawr.edu Future research in the synthesis of hydroperoxy steroids, including 11beta-Hydroperoxy Dienogest, will prioritize the use of greener methodologies.

Traditional steroid synthesis often involves multi-step processes that utilize hazardous reagents and generate significant waste. researchgate.netmdpi.com Green chemistry approaches aim to mitigate these issues by employing strategies such as:

Biocatalysis and Microbial Transformations: Utilizing enzymes and whole-cell microorganisms to perform specific and selective chemical transformations on the steroid nucleus. mdpi.com This can lead to higher yields, reduced byproducts, and milder reaction conditions. mdpi.com

Heterogeneous Catalysis: Employing solid catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.netresearchgate.net

Alternative Reaction Media: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.net

Energy Efficiency: Utilizing microwave-assisted synthesis to accelerate reaction times and reduce energy consumption. researchgate.net

The development of green oxidative processes is particularly relevant for the synthesis of hydroperoxy steroids. researchgate.netopenresearchlibrary.org Research into eco-sustainable catalytic systems for the oxidation of steroidal alcohols and the epoxidation of alkenes will be crucial in developing cleaner synthetic routes. researchgate.net These advancements will not only reduce the environmental impact of steroid manufacturing but also have the potential to improve the economic viability of these processes. researchgate.netmdpi.com

Deeper Understanding of Structure-Reactivity Relationships in Steroidal Hydroperoxides

A fundamental understanding of the relationship between the structure of steroidal hydroperoxides and their reactivity is essential for predicting their stability, degradation pathways, and potential biological activity. Future research will employ a combination of experimental and computational methods to elucidate these relationships for compounds like this compound.

The presence and position of the hydroperoxy group, as well as other functional groups on the steroid scaffold, significantly influence the molecule's chemical properties. capes.gov.br For instance, the stereochemistry of the hydroperoxy group can impact its interaction with biological targets and its susceptibility to decomposition. capes.gov.br

Computational modeling, including molecular mechanics and quantum chemical calculations, can provide valuable insights into the conformational preferences, bond energies, and electronic properties of steroidal hydroperoxides. nih.gov This information can help predict their reactivity and guide the design of more stable molecules or controlled degradation studies.

Experimental studies, such as thermal decomposition analysis using techniques like gas chromatography-mass spectrometry (GC-MS), can reveal the products formed upon degradation and provide kinetic data on the decomposition process. capes.gov.br By correlating these experimental findings with computational predictions, researchers can build comprehensive models of structure-reactivity relationships for this class of compounds.

Investigating the Role of Oxidative Processes in Steroid Biosynthesis and Degradation

Oxidative processes are fundamental to both the biosynthesis and degradation of steroids in biological systems. researchgate.netscielo.br The study of this compound can provide valuable insights into these complex pathways.

In steroid biosynthesis, cytochrome P450 enzymes play a crucial role in catalyzing a series of hydroxylation reactions. nih.govscielo.br Some theories propose that these transformations may involve the formation of reactive hydroperoxide or cyclic peroxide intermediates. nih.govresearchgate.net Investigating the formation and fate of this compound can serve as a model for understanding these potential biosynthetic intermediates.

Conversely, oxidative processes are also involved in the degradation of steroids. The presence of hydroperoxides can be an indicator of oxidative stress and may lead to the formation of various degradation products. nih.gov Understanding the degradation pathways of this compound can shed light on the broader mechanisms of steroid degradation and the impact of oxidative stress on steroid metabolism. Research in this area may also explore the role of microorganisms in the degradation of steroidal compounds in the environment. frontiersin.orgnih.gov

Contribution to Pharmaceutical Quality Control and Reference Standard Development for Dienogest-Containing Products

The availability of well-characterized reference standards is essential for the accurate quality control of pharmaceutical products. pharmaffiliates.comcbg-meb.nl this compound, as a known impurity of Dienogest, plays a critical role in this context. axios-research.comsynthinkchemicals.com

Future research will focus on the continued development and validation of this compound as a certified reference standard. This involves its synthesis, purification, and comprehensive characterization using a battery of analytical techniques to confirm its identity and purity. synzeal.comsimsonpharma.com

The availability of this reference standard is crucial for:

Method Development and Validation: Developing and validating analytical methods for the detection and quantification of this impurity in Dienogest drug substance and drug products. synzeal.comhpfb-dgpsa.ca

Routine Quality Control: Serving as a benchmark in routine quality control testing to ensure that the levels of this impurity in commercial batches of Dienogest-containing products remain within acceptable limits. cbg-meb.nltga.gov.augeneesmiddeleninformatiebank.nl

Stability Studies: Assessing the stability of Dienogest and identifying potential degradation pathways that may lead to the formation of this compound. geneesmiddeleninformatiebank.nl

By providing a reliable reference point, the availability of this compound as a reference standard directly contributes to the safety and efficacy of Dienogest-containing medications. hpfb-dgpsa.ca

Q & A

How can FINER criteria improve the formulation of research questions on dienogest’s long-term safety?

- Methodological Answer : The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures questions address gaps like post-treatment recurrence rates or thrombotic risk. For example, a feasible cohort study might track 5-year relapse rates after dienogest cessation, while novel questions explore epigenetic changes via bisulfite sequencing . Ethical review boards must approve protocols involving vulnerable populations (e.g., adolescents) or off-label use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.